molecular formula C7H9BO3S B1272689 (2-(Methylsulfinyl)phenyl)boronic acid CAS No. 850567-97-4

(2-(Methylsulfinyl)phenyl)boronic acid

Cat. No.: B1272689
CAS No.: 850567-97-4
M. Wt: 184.03 g/mol
InChI Key: PHORKVSBWZGTEX-UHFFFAOYSA-N
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Preparation Methods

(2-(Methylsulfinyl)phenyl)boronic acid can be synthesized through the direct thionation of phenylboronic acid. The process involves reacting phenylboronic acid with sulfurous acid to form an intermediate sulfite, which is then heated and treated with acetonitrile to produce this compound . Industrial production methods typically follow similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

(2-(Methylsulfinyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling and oxidizing agents such as hydrogen peroxide for oxidation reactions. Major products formed from these reactions include various substituted phenylboronic acids and their derivatives .

Scientific Research Applications

(2-(Methylsulfinyl)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(Methylsulfinyl)phenyl)boronic acid involves its ability to form stable complexes with various organic and inorganic molecules. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond . The compound’s reactivity is influenced by the presence of the methylsulfinyl group, which can affect the electronic properties of the phenyl ring and the boronic acid group.

Comparison with Similar Compounds

(2-(Methylsulfinyl)phenyl)boronic acid can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its reactivity and stability, which make it valuable in various chemical and industrial applications.

Biological Activity

(2-(Methylsulfinyl)phenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring with a methylsulfinyl substituent. Its chemical formula is C7H10BNO4SC_7H_10BNO_4S, which contributes to its unique reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phenylboronic acids, including derivatives like this compound. These compounds have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

Case Study: Synergistic Effects with β-Lactams

A study investigated the activity of phenylboronic acid derivatives against class A carbapenemases (KPC-2 and GES-5) and class C cephalosporinases (AmpC). The results indicated that certain derivatives could synergistically enhance the efficacy of β-lactam antibiotics, restoring their effectiveness against resistant strains.

Table 1: Inhibitory Activity Against Bacterial Strains

CompoundTarget EnzymeFICI ValueBacterial Strain
(2-(Methylsulfinyl)phenyl)BAKPC-2< 0.5Klebsiella pneumoniae
(2-(Methylsulfinyl)phenyl)BAAmpC~0.5Pseudomonas aeruginosa

The fractional inhibitory concentration index (FICI) values indicate strong synergistic interactions, particularly with KPC-2 expressing strains, suggesting that this compound can effectively inhibit β-lactamase activity, thereby enhancing antibiotic susceptibility .

Antioxidant and Anticancer Activities

Research has also explored the antioxidant and anticancer potential of boronic acid derivatives. A novel compound derived from phenylboronic acid exhibited significant antioxidant activity, with IC50 values indicating strong free radical scavenging capabilities.

Table 2: Biological Activity Assessment

Activity TypeMethodologyIC50 Value
AntioxidantDPPH Scavenging0.14 ± 0.01 µg/mL
AnticancerMCF-7 Cell Line Cytotoxicity18.76 ± 0.62 µg/mL
Enzyme InhibitionButyrylcholinesterase3.12 ± 0.04 µg/mL

These findings suggest that this compound not only possesses antimicrobial properties but also exhibits potential as an antioxidant and anticancer agent .

The mechanism by which this compound exerts its biological effects involves its ability to interact with specific enzymes and receptors in microbial cells. The boronic acid moiety allows for reversible covalent binding to diols and Lewis bases, which plays a critical role in its inhibitory action against β-lactamases .

Properties

IUPAC Name

(2-methylsulfinylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3S/c1-12(11)7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHORKVSBWZGTEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378528
Record name [2-(Methanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-97-4
Record name B-[2-(Methylsulfinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850567-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylsulfinyl)phenylboronic acid
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